N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methoxyphenyl)prop-2-enylideneamino]-5-(5-methyl-2-furanyl)-1H-pyrazole-3-carboxamide is a member of methoxybenzenes.
Scientific Research Applications
Synthesis and Structural Analysis
The compound is involved in the synthesis and characterization of various pyrazole derivatives. For instance, a study focused on synthesizing and characterizing novel 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, including the detailed structural analysis through elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Hassan, Hafez, & Osman, 2014). Furthermore, the synthesized compounds were evaluated for their in vitro cytotoxic activity against specific cell types, indicating the compound's relevance in medicinal chemistry and drug design.
Analytical Characterization and Differentiation of Isomers
Another study focused on the identification and differentiation of specific pyrazole derivatives, emphasizing the importance of accurate chemical identification for 'research chemicals'. The study also highlighted the potential pharmacological activities of these compounds, indicating their significance in pharmaceutical research (McLaughlin et al., 2016).
NMR Analysis and Structural Elucidation
The compound's derivatives have been subjects of detailed NMR analysis to elucidate their structures. For instance, a study analyzed the N-N migration of the carbamoyl group in a pyrazole derivative using NMR data, emphasizing the importance of these compounds in understanding complex chemical processes and reactions (Pathirana, Sfouggatakis, & Palaniswamy, 2013).
Crystallography and Computational Studies
Crystallographic studies have been conducted on similar pyrazole derivatives, providing insights into their molecular geometries, intermolecular interactions, and electronic structures. Such studies are pivotal for understanding the physical and chemical properties of these compounds, which can have various applications in material science, drug design, and molecular engineering (Kumara et al., 2018).
properties
Molecular Formula |
C19H18N4O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-13-9-10-18(26-13)15-12-16(22-21-15)19(24)23-20-11-5-7-14-6-3-4-8-17(14)25-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b7-5+,20-11+ |
InChI Key |
KMUUYHSRMWYYGP-YVUBOPQPSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C=C/C3=CC=CC=C3OC |
SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC=CC3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC=CC3=CC=CC=C3OC |
solubility |
1.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.